![molecular formula C28H36F2N2O B14254361 2-[2-(2,4-Difluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide CAS No. 455256-68-5](/img/structure/B14254361.png)
2-[2-(2,4-Difluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2,4-Difluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a difluorophenyl group attached to an indole core, which is further linked to a dihexylacetamide moiety.
Métodos De Preparación
The synthesis of 2-[2-(2,4-Difluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide involves several steps. One common method includes the reaction of 2,4-difluoroaniline with indole-3-carboxaldehyde to form the intermediate 2-(2,4-difluorophenyl)-1H-indole-3-carbaldehyde. This intermediate is then reacted with N,N-dihexylacetamide in the presence of a suitable catalyst to yield the final product .
Análisis De Reacciones Químicas
2-[2-(2,4-Difluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and viral infections.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-[2-(2,4-Difluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide involves its interaction with specific molecular targets. The indole core allows the compound to bind with high affinity to multiple receptors, influencing various biological pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar compounds to 2-[2-(2,4-Difluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide include:
2-(2,4-Difluorophenyl)-1H-indole: Shares the indole core and difluorophenyl group but lacks the dihexylacetamide moiety.
2-(2,4-Difluorophenyl)-1,3-thiazole-4-carbonitrile: Contains a thiazole ring instead of an indole ring.
2-(2,4-Difluorophenyl)-pyridine: Features a pyridine ring in place of the indole ring.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
455256-68-5 |
|---|---|
Fórmula molecular |
C28H36F2N2O |
Peso molecular |
454.6 g/mol |
Nombre IUPAC |
2-[2-(2,4-difluorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide |
InChI |
InChI=1S/C28H36F2N2O/c1-3-5-7-11-17-32(18-12-8-6-4-2)27(33)20-24-22-13-9-10-14-26(22)31-28(24)23-16-15-21(29)19-25(23)30/h9-10,13-16,19,31H,3-8,11-12,17-18,20H2,1-2H3 |
Clave InChI |
JSNPHPSXNRTECU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN(CCCCCC)C(=O)CC1=C(NC2=CC=CC=C21)C3=C(C=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


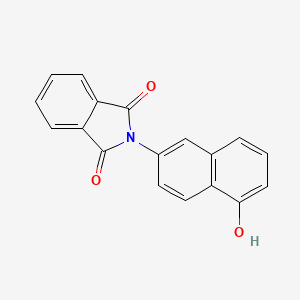
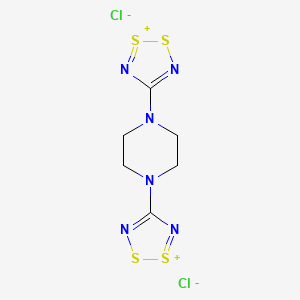
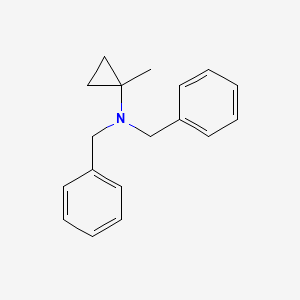
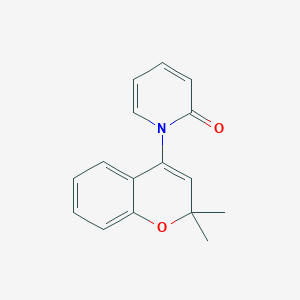
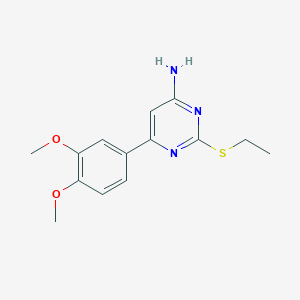

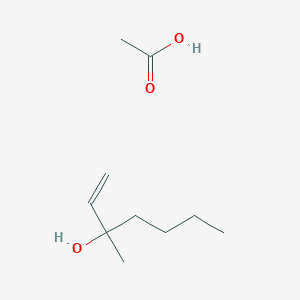

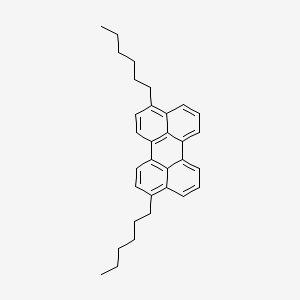
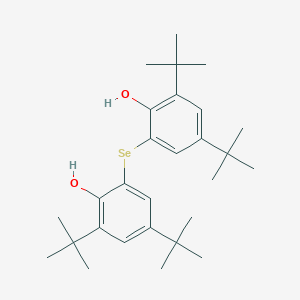
![Benzene, [(1Z)-5-chloro-1-pentenyl]-](/img/structure/B14254336.png)
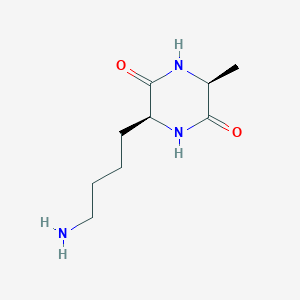
![Trimethyl[(2-methylacryloyl)oxy]germane](/img/structure/B14254349.png)
![Benzyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B14254357.png)
